3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine
CAS No.:
Cat. No.: VC17468055
Molecular Formula: C16H17N5
Molecular Weight: 279.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N5 |
|---|---|
| Molecular Weight | 279.34 g/mol |
| IUPAC Name | 3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine |
| Standard InChI | InChI=1S/C16H17N5/c17-13-5-3-12(4-6-13)14-10-20-16-15(18-7-8-21(14)16)19-9-11-1-2-11/h3-8,10-11H,1-2,9,17H2,(H,18,19) |
| Standard InChI Key | ZHLWYBYFCGMDDN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1CNC2=NC=CN3C2=NC=C3C4=CC=C(C=C4)N |
Introduction
3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine is a complex organic compound with the CAS number 2177267-37-5. It belongs to the class of imidazo[1,2-a]pyrazines, which are known for their diverse biological activities. This compound is primarily utilized in research settings and is not approved for use as a pharmaceutical or in food products .
Synthesis and Chemical Reactions
The synthesis of 3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine typically involves several steps, including the formation of the imidazo[1,2-a]pyrazine core and subsequent functionalization. Specific methods may vary depending on the desired purity and yield, but common techniques include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Analytical Techniques
Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor the reaction progress and confirm product identity.
Potential Applications
This compound has potential applications in medicinal chemistry due to its structural features that may confer biological activity. It may be used in research related to modulating signaling pathways involved in cell proliferation and survival.
Spectral Analysis
Relevant data from spectral analyses (such as infrared spectroscopy) can provide insights into functional groups present in the molecule.
Data Table: Comparison of Heterocyclic Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume